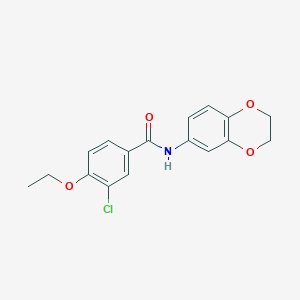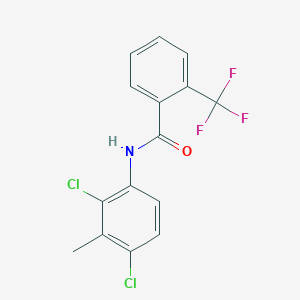![molecular formula C19H21NO3 B4400883 4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400883.png)
4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate, also known as IPPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is used for its anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of 4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate involves the inhibition of COX and lipoxygenase enzymes. This compound binds to the active site of these enzymes and prevents the conversion of arachidonic acid into prostaglandins and leukotrienes. This results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins and leukotrienes, which are responsible for inflammation, pain, and fever. This compound also inhibits platelet aggregation, which reduces the risk of blood clots and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate is a useful tool for studying the mechanisms of inflammation, pain, and fever. It has been extensively studied and its mechanism of action is well understood. However, it has some limitations for lab experiments. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on 4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate. One area of interest is the development of more potent and selective COX and lipoxygenase inhibitors. Another area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Finally, there is interest in studying the long-term effects of this compound on inflammation, pain, and fever, as well as its potential for use in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
This compound is a synthetic compound that has anti-inflammatory, analgesic, and antipyretic properties. It inhibits the activity of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes. This compound has been extensively studied and its mechanism of action is well understood. However, it has some limitations for lab experiments. There are several future directions for research on this compound, including the development of more potent and selective inhibitors, new drug delivery systems, and the study of its long-term effects on inflammation, pain, and fever.
Applications De Recherche Scientifique
4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. This compound has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes that cause inflammation and bronchoconstriction.
Propriétés
IUPAC Name |
[4-[(2-propan-2-ylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-18(21)23-15-11-9-14(10-12-15)19(22)20-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFNKGOIWYBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4400800.png)

![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)

![4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4400831.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4-methylpyrimidine](/img/structure/B4400837.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4400850.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4400857.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400858.png)
![4-{[(4-methylbenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4400866.png)
![ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400880.png)

![N-[2-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4400911.png)